molecular formula C16H18FNO2S B11998684 N-(4-Fluorobenzyl)-2,4,6-trimethylbenzenesulfonamide

N-(4-Fluorobenzyl)-2,4,6-trimethylbenzenesulfonamide

Cat. No.: B11998684
M. Wt: 307.4 g/mol
InChI Key: GHJBJKJJPWZKMJ-UHFFFAOYSA-N
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Description

N-(4-Fluorobenzyl)-2,4,6-trimethylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides It features a sulfonamide group attached to a benzene ring substituted with a 4-fluorobenzyl group and three methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Fluorobenzyl)-2,4,6-trimethylbenzenesulfonamide typically involves the reaction of 4-fluorobenzylamine with 2,4,6-trimethylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-Fluorobenzyl)-2,4,6-trimethylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted sulfonamides, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

N-(4-Fluorobenzyl)-2,4,6-trimethylbenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-Fluorobenzyl)-2,4,6-trimethylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the fluorobenzyl group can enhance the compound’s binding affinity to certain proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Fluorobenzyl)-2,4,6-trimethylbenzenesulfonamide is unique due to its specific combination of a sulfonamide group with a fluorobenzyl and trimethylbenzene moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C16H18FNO2S

Molecular Weight

307.4 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-2,4,6-trimethylbenzenesulfonamide

InChI

InChI=1S/C16H18FNO2S/c1-11-8-12(2)16(13(3)9-11)21(19,20)18-10-14-4-6-15(17)7-5-14/h4-9,18H,10H2,1-3H3

InChI Key

GHJBJKJJPWZKMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC2=CC=C(C=C2)F)C

Origin of Product

United States

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